molecular formula C20H21NO5S B2606124 (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate CAS No. 304475-32-9

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate

Cat. No. B2606124
CAS RN: 304475-32-9
M. Wt: 387.45
InChI Key: OJWWSACMOXIITD-QPJJXVBHSA-N
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Description

“(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate” is a chemical compound with the molecular formula C20H21NO5S . It is available from various suppliers.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of morpholine with 4-chloro-benzonitrile to give 4-(morpholin-4-yl)benzonitrile. This is then treated with sodium hydroxide to give 4-(morpholin-4-yl)benzoic acid. The acid is then treated with thionyl chloride to give 4-(morpholin-4-yl)benzoyl chloride. This is further treated with hydrazine hydrate to give 4-(morpholin-4-yl)benzohydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 387.45. Detailed information about its melting point, boiling point, density, and other properties would require experimental determination .

Scientific Research Applications

Chemical Synthesis and Characterization

Research into compounds with similar structural features, such as morpholine derivatives and sulfonated benzoates, often focuses on their synthesis and chemical characterization. For example, studies on the synthesis and characterization of novel biphenyl-based acrylate and methacrylate derivatives demonstrate the interest in understanding physicochemical properties like solubility, color, absorbance, and fluorescence in different solvents (Baskar & Subramanian, 2011). These investigations lay the groundwork for further applications in materials science, including polymer and dye development.

Biological Activity

Another area of research involves evaluating the biological activity of structurally similar compounds. For instance, derivatives of morpholine and their antimicrobial activities have been a subject of study, revealing that certain morpholine derivatives exhibit significant antibacterial properties against various bacterial strains (Idhayadhulla et al., 2014). These findings underscore the potential for such compounds to be developed into new antibacterial agents.

Material Science and Sensory Applications

Compounds with similar functionalities are also explored for their applications in material science and as sensory materials. For example, the development of sensors based on specific chemical functionalities demonstrates the utility of these compounds in detecting biological and chemical agents. A study involving the use of gallium(III) tetraphenylporphyrin (GaTPP) as an ionophore for valproate sensing indicates the potential of incorporating similar structural motifs into sensor technologies for medical and environmental monitoring purposes (Katsu et al., 2000).

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-20(26-14-4-7-17-5-2-1-3-6-17)18-8-10-19(11-9-18)27(23,24)21-12-15-25-16-13-21/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWWSACMOXIITD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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